2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and an N-(2-ethylphenyl)acetamide moiety. The thienopyrimidine scaffold is notable for its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-3-5-11-22-19(25)18-16(10-12-27-18)23(20(22)26)13-17(24)21-15-9-7-6-8-14(15)4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24) |
InChI Key |
KVMDOWPRQUAUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3CC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amino Acid and Anhydride Condensation
The thieno[3,2-d]pyrimidine scaffold is synthesized from 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid (1 ) through reflux with butanoic anhydride in glacial acetic acid. The reaction proceeds via nucleophilic attack of the amino group on the anhydride, followed by intramolecular cyclization to yield 8,8-dimethyl-2-propyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]oxazin-4-one (2 ). This intermediate is critical for subsequent functionalization.
Alternative Cyclization with Aldehydes
A patent-described method involves reacting an amide-substituted heterocyclic amine (V ) with an aldehyde (R₂CHO ) in the presence of p-toluenesulfonic acid (p-TsOH) in acetic acid. For the target compound, R₂CHO could represent a butyl-substituted aldehyde precursor. The cyclization forms the 3,4-dihydrothienopyrimidine ring, with the butyl group introduced at position 3 during this step.
Substituent Introduction: Butyl and Acetamide Groups
Alkylation at Position 3
The 3-butyl group is introduced via Pd-catalyzed cross-coupling of 4-chlorothieno[2,3-d]pyrimidine with methylboronic acid. While this method typically yields 4-methyl derivatives, adapting it with butylboronic acid or a butyl halide (e.g., 1-bromobutane) under Suzuki-Miyaura conditions could achieve the desired substitution. Purification via column chromatography is essential to isolate the 3-butyl intermediate.
Acetamide Linkage Formation
The acetamide moiety at position 1 is constructed in two stages:
- Chloroacetylation : Reacting the thienopyrimidine core with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) yields the chloroacetate intermediate.
- Amidation with 2-Ethylaniline : Using 1,1′-carbonyldiimidazole (CDI) in DMF, the chloroacetate is activated and coupled with 2-ethylaniline. This method achieves yields of 43–92% for analogous compounds.
Optimization and Mechanistic Insights
Reaction Conditions and Catalysts
Mechanistic Pathways
The formation of the thienopyrimidine core proceeds through a six-membered transition state during cyclization, as evidenced by DFT studies in related systems. The butyl group’s introduction follows a Pd⁰/Pdᴵᴵ catalytic cycle, with oxidative addition of the alkyl halide to Pd⁰ and subsequent transmetalation.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with tᴿ = 6.2 min.
Challenges and Alternative Routes
Competing Side Reactions
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes for analogous thienopyrimidines, though this remains unexplored for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure imparts desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thieno/Pyrimidine Derivatives
Key Observations :
- The target compound’s thienopyrimidine core distinguishes it from simpler pyrimidine derivatives (e.g., ) and arylacetamides (e.g., ).
- Substituent variations significantly alter physicochemical properties. For example, the dichlorophenyl group in increases molecular weight and polarity compared to the target compound’s butyl and ethylphenyl groups.
Key Observations :
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Fluorine substitution (e.g., 5-FU derivatives ) enhances metabolic stability and DNA interaction, whereas the target compound’s butyl group may prioritize membrane penetration.
- Dichlorophenyl and thiazole groups () improve antibacterial activity via structural mimicry of penicillin, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
